4-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid
Description
4-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-10(14)9-7-8(1-2-11-9)12-3-5-17(15,16)6-4-12/h1-2,7H,3-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJWUOJQEMHMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with a thiazinane derivative under controlled conditions. One common method involves the use of a sulfonyl chloride derivative in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
4-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dioxo-1,4-thiazinan-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of pyridine.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a similar thiazinane ring but with different substituents and biological activities.
Uniqueness
4-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid is unique due to the presence of both a pyridine ring and a thiazinane ring with a dioxo functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
